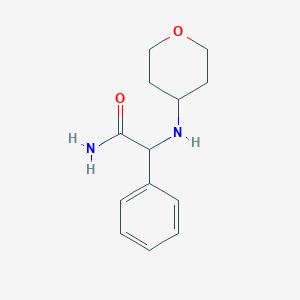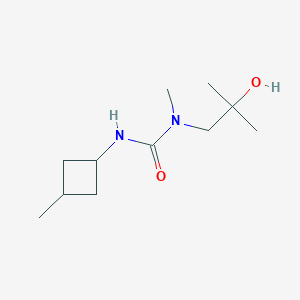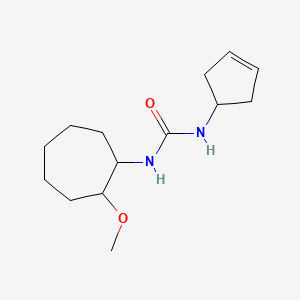
2-(Oxan-4-ylamino)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-4-ylamino)-2-phenylacetamide, also known as OAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OAPA is a member of the amide family of compounds and is characterized by its unique chemical structure, which consists of a phenyl group attached to an oxan-4-ylamino group via a carbonyl linkage.
Mecanismo De Acción
The mechanism of action of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reversible inhibition of acetylcholinesterase. 2-(Oxan-4-ylamino)-2-phenylacetamide binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic neurotransmission.
Biochemical and Physiological Effects:
2-(Oxan-4-ylamino)-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, 2-(Oxan-4-ylamino)-2-phenylacetamide has been shown to modulate the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. 2-(Oxan-4-ylamino)-2-phenylacetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Oxan-4-ylamino)-2-phenylacetamide in laboratory experiments is its high potency as an acetylcholinesterase inhibitor. This allows for the use of lower concentrations of 2-(Oxan-4-ylamino)-2-phenylacetamide, which can reduce the risk of non-specific effects or toxicity. However, one limitation of using 2-(Oxan-4-ylamino)-2-phenylacetamide is its relatively short half-life, which may require frequent dosing or continuous infusion in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(Oxan-4-ylamino)-2-phenylacetamide. One area of interest is the development of new analogs or derivatives of 2-(Oxan-4-ylamino)-2-phenylacetamide with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(Oxan-4-ylamino)-2-phenylacetamide, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 2-(Oxan-4-ylamino)-2-phenylacetamide.
Métodos De Síntesis
The synthesis of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reaction of 4-aminooxan-2-one with phenylacetyl chloride in the presence of a base catalyst, such as triethylamine. The reaction proceeds via an acylation mechanism, which results in the formation of 2-(Oxan-4-ylamino)-2-phenylacetamide as the final product. The purity of 2-(Oxan-4-ylamino)-2-phenylacetamide can be improved through recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
2-(Oxan-4-ylamino)-2-phenylacetamide has been widely used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience. 2-(Oxan-4-ylamino)-2-phenylacetamide is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-(Oxan-4-ylamino)-2-phenylacetamide increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Propiedades
IUPAC Name |
2-(oxan-4-ylamino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(16)12(10-4-2-1-3-5-10)15-11-6-8-17-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGHNMTXOCBLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-ylamino)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)


